molecular formula C8H13N3O2 B13069187 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13069187
M. Wt: 183.21 g/mol
InChI Key: VCPKXFGJQTYEFN-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction conditions often include heating the reaction mixture to facilitate cyclization and formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
  • 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Uniqueness

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-amino-1-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13)

InChI Key

VCPKXFGJQTYEFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

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